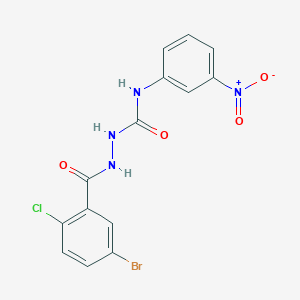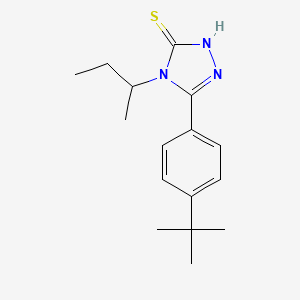![molecular formula C21H27N3O5 B4132229 2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide](/img/structure/B4132229.png)
2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide
Übersicht
Beschreibung
2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(tricyclo[3311~3,7~]dec-1-yl)hydrazinecarboxamide is a synthetic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide typically involves multiple steps:
Formation of the Adamantyl Intermediate: The adamantyl moiety is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Benzodioxole Group: The benzodioxole group is introduced via an etherification reaction, where a suitable benzodioxole derivative is reacted with a halogenated precursor in the presence of a base such as potassium carbonate.
Formation of the Hydrazinecarboxamide Moiety: The hydrazinecarboxamide group is introduced through a condensation reaction between a hydrazine derivative and a carboxylic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced adamantyl derivatives.
Substitution: Formation of substituted hydrazinecarboxamide derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural features.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials, due to its stability and rigidity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide: shares similarities with other adamantane derivatives such as amantadine, rimantadine, and memantine.
Uniqueness
Structural Features: The presence of both the adamantyl and benzodioxole groups imparts unique structural and functional properties to the compound.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-3-[2-(1,3-benzodioxol-5-yloxy)propanoylamino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5/c1-12(29-16-2-3-17-18(7-16)28-11-27-17)19(25)23-24-20(26)22-21-8-13-4-14(9-21)6-15(5-13)10-21/h2-3,7,12-15H,4-6,8-11H2,1H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZRYHFMNJDSID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=O)NC12CC3CC(C1)CC(C3)C2)OC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![METHYL 2-{[6-({4-[(2-METHYLPROPYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}OXY)PYRIDAZIN-3-YL]OXY}ACETATE](/img/structure/B4132150.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B4132157.png)
![methyl 4-{[N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]amino}benzoate](/img/structure/B4132173.png)

![4-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B4132196.png)
![1-[2-(Difluoromethoxy)-5-methylphenyl]-3-(4-nitrophenyl)urea](/img/structure/B4132211.png)
![2-bromo-N-(1-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4132213.png)
![N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B4132221.png)
![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-[4-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B4132227.png)
![N-[4-chloro-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4132235.png)

![N-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PHENYL}PENTANAMIDE](/img/structure/B4132239.png)
![Methyl 5-benzyl-2-({[1-(2,5-dimethoxyphenyl)ethyl]carbamothioyl}amino)thiophene-3-carboxylate](/img/structure/B4132246.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B4132261.png)
